Bromotrimethylgermane
Overview
Description
Synthesis Analysis
Bromotrimethylgermane is typically synthesized through reactions involving germanium compounds and bromine or bromine-containing reagents. For instance, the direct synthesis from germanium and methyl bromide is influenced by the presence of copper, which affects the yield of bromotrimethylgermane (Ponomarenko & Vzenkova, 1957).
Molecular Structure Analysis
The molecular structure of organogermanium compounds, including those similar to bromotrimethylgermane, often features coordination to germanium atoms influenced by substituents. X-ray crystallography studies provide insights into the bond angles and coordination of germanium in these molecules, informing on the structural aspects that impact their reactivity and properties (Lukevics et al., 2002).
Chemical Reactions and Properties
Bromotrimethylgermane participates in various chemical reactions, demonstrating its utility in organic synthesis. For example, it can undergo halogen-exchange reactions and serve as a precursor for other organogermanium compounds through reactions with magnesium halides (Ponomarenko & Vzenkova, 1957). Its reactivity is also showcased in the synthesis of bromohydrins, emphasizing its role in producing intermediates for fine chemicals (Giomi et al., 2021).
Physical Properties Analysis
The physical properties of bromotrimethylgermane, like those of related compounds, are influenced by their molecular structure. Electron diffraction studies reveal details about the conformation and bond lengths in the gas phase, providing a basis for understanding their physical behavior and reactivity (Brain et al., 1995).
Chemical Properties Analysis
The chemical properties of bromotrimethylgermane are characterized by its interactions and reactivity with various organic and inorganic substrates. Its use in selective debenzylations and as a mediator in transesterification reactions highlights its chemical versatility and applicability in synthetic pathways (Lazar & Guillaumet, 1992).
Scientific Research Applications
Vibrational Spectra Analysis : A study by Roldán, Brandán, and Altabef (2009) explored the vibrational spectra of BTMG. They used infrared and Raman spectroscopy, supported by density functional theory calculations, to assign vibrational spectra accurately. This work is significant for understanding the molecular structure and behavior of BTMG, which can have implications in various fields of chemistry and material science (Roldán, Brandán, & Altabef, 2009).
Chemical Synthesis Applications : Another research by McKenna and Schmidhuser (1980) demonstrated the use of bromotrimethylsilane, a compound similar to BTMG, in chemical synthesis. They found it to be highly selective for phosphonate ester dealkylation, indicating that BTMG might have similar utility in the selective synthesis or modification of organic compounds (McKenna & Schmidhuser, 1980).
Halogen Exchange and Photochemical Reactions : Ponomarenko and Vzenkova (1957) investigated the use of halomethylgermanes, including BTMG, in halogen exchange and photochemical reactions. This research provides insights into the reactivity of BTMG under different conditions, which is valuable for its application in organic synthesis and material science (Ponomarenko & Vzenkova, 1957).
properties
IUPAC Name |
bromo(trimethyl)germane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BrGe/c1-5(2,3)4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCXPWEKRAKMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrGe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147656 | |
Record name | Bromotrimethylgermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromotrimethylgermane | |
CAS RN |
1066-37-1 | |
Record name | Germane, bromotrimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1066-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromotrimethylgermane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromotrimethylgermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromotrimethylgermane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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